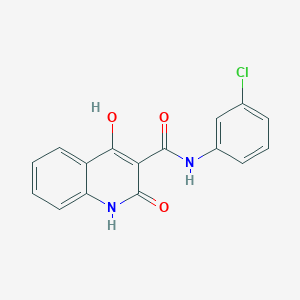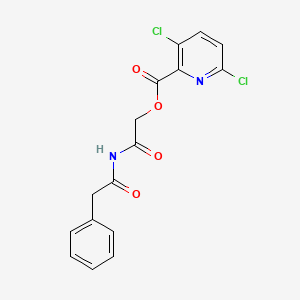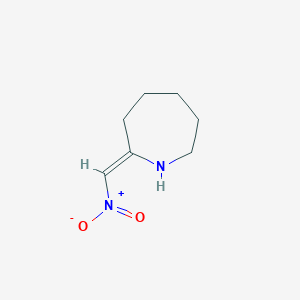
N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with a molecular formula of C18H18N4O3S2 and a molecular weight of 402.49. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a thiophene moiety, a pyridazine ring, and a carboxamide group. The thiophene moiety is a five-membered ring containing a sulfur atom . The pyridazine ring is a six-membered ring containing two nitrogen atoms. The carboxamide group consists of a carbonyl (C=O) and an amine (NH2) group attached to the same carbon atom.Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Thiophene-based analogs have been found to be a potential class of biologically active compounds . They have been used in the synthesis of new compounds that showed higher antiviral activity against Newcastle disease virus . This suggests that the compound could be used in the development of new antiviral therapeutics .
Anti-inflammatory Activity
Thiophene derivatives have been reported to possess anti-inflammatory properties . This indicates that the compound could potentially be used in the treatment of inflammatory diseases.
Anticancer Activity
Thiophene derivatives have shown anticancer properties . This suggests that the compound could be used in the development of new anticancer drugs.
Anti-HIV Activity
Thiophene derivatives have been reported to possess anti-HIV activities . This indicates that the compound could potentially be used in the treatment of HIV.
Antioxidant Activity
Thiophene derivatives have been reported to possess antioxidant properties . This suggests that the compound could be used in the development of new antioxidant drugs.
Antimicrobial Activity
Thiophene derivatives have been reported to possess antimicrobial properties . This indicates that the compound could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Thiophene derivatives have been reported to possess antitubercular properties . This suggests that the compound could be used in the development of new antitubercular drugs.
Antidiabetic Activity
Thiophene derivatives have been reported to possess antidiabetic properties . This indicates that the compound could potentially be used in the treatment of diabetes.
Zukünftige Richtungen
Thiophene and its derivatives, including this compound, continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Eigenschaften
IUPAC Name |
N-[6-[4-oxo-4-(thiophen-2-ylmethylamino)butyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c23-16(19-12-13-4-1-9-25-13)6-3-11-27-17-8-7-15(21-22-17)20-18(24)14-5-2-10-26-14/h1-2,4-5,7-10H,3,6,11-12H2,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTPAVMUPUPOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2616056.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2616059.png)


![4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B2616066.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2616068.png)
![N-(2-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2616069.png)

![2-[(2-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2616071.png)

![1-Benzyl-4-[2-(4-methylpyrazol-1-yl)ethyl]piperazin-2-one](/img/structure/B2616074.png)

![5-methyl-7-phenyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2616077.png)